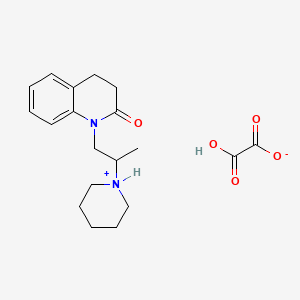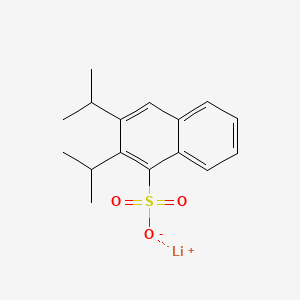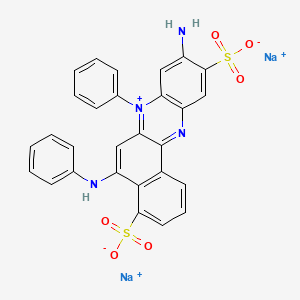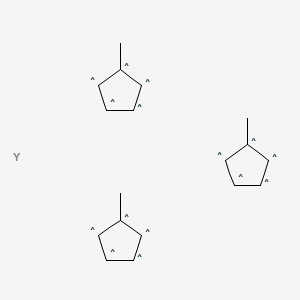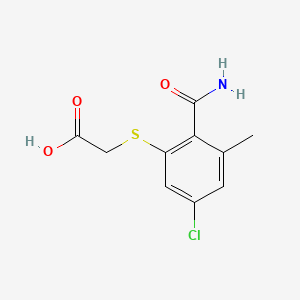
5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride is a complex organic compound with a molecular formula of C26H37Cl2NO6. It is known for its unique structure, which combines elements of carvacrol and 3,4,5-trimethoxybenzylate, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride typically involves multiple steps, starting with the preparation of carvacrol derivatives. The key steps include:
Alkylation: Carvacrol is alkylated with 2-chloroethyl ethylamine under basic conditions to form the intermediate 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol.
Esterification: The intermediate is then esterified with 3,4,5-trimethoxybenzyl chloride in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium ethoxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
Carvacrol derivatives: Compounds like thymol and eugenol share structural similarities with carvacrol.
Trimethoxybenzylate derivatives: Compounds such as 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzyl chloride.
Uniqueness
What sets 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
73771-67-2 |
|---|---|
分子式 |
C26H37Cl2NO6 |
分子量 |
530.5 g/mol |
IUPAC 名称 |
2-chloroethyl-ethyl-[2-[5-methyl-2-propan-2-yl-4-(3,4,5-trimethoxybenzoyl)oxyphenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C26H36ClNO6.ClH/c1-8-28(10-9-27)11-12-33-22-13-18(4)21(16-20(22)17(2)3)34-26(29)19-14-23(30-5)25(32-7)24(15-19)31-6;/h13-17H,8-12H2,1-7H3;1H |
InChI 键 |
LSKRMLMFOBQHHM-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(C)C)CCCl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



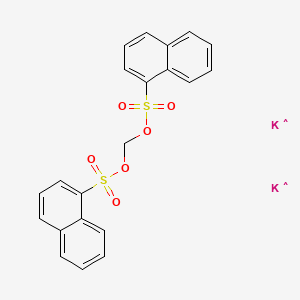


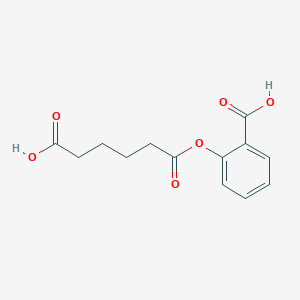
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)


